molecular formula C12H13Br3N2 B1226747 2,5,6-Tribromo-1-methylgramine CAS No. 64945-29-5

2,5,6-Tribromo-1-methylgramine

Cat. No.: B1226747
CAS No.: 64945-29-5
M. Wt: 424.96 g/mol
InChI Key: GVVFGMXXWWCHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Tribromo-1-methylgramine is a brominated indole alkaloid first isolated from the marine bryozoan Zoobotryon pellucidum . It serves as a highly effective, environmentally friendly antifouling agent for marine coatings research . Studies demonstrate that its inhibitory activity against the settlement of barnacle ( Balanus amphitrite ) larvae is six times stronger than that of bis-(n-butyltin)oxide (TBTO), while its toxicity to the larvae is only one-tenth that of TBTO, presenting a more favorable environmental profile . This compound also inhibits the settlement of the blue mussel ( Mytilus edulis ) . Its simple structure and high antifouling capability make it a promising candidate for the development of non-organic tin, eco-friendly antifouling coatings, especially as traditional biocides like organotins and chlorothalonil face increasing regulatory pressure due to their environmental impact . Beyond its antifouling properties, this compound and its derivatives are valuable research tools in biochemistry and physiology. They have been shown to cause Ca2+ release from skeletal muscle sarcoplasmic reticulum through ryanodine receptors, acting as useful investigational compounds for characterizing the function of these critical calcium channels . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64945-29-5

Molecular Formula

C12H13Br3N2

Molecular Weight

424.96 g/mol

IUPAC Name

N,N-dimethyl-1-(2,5,6-tribromo-1-methylindol-3-yl)methanamine

InChI

InChI=1S/C12H13Br3N2/c1-16(2)6-8-7-4-9(13)10(14)5-11(7)17(3)12(8)15/h4-5H,6H2,1-3H3

InChI Key

GVVFGMXXWWCHIS-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br

Synonyms

2,5,6-tribromo-1-methylgramine
TBG cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

5,6-Dibromo-1,2-dimethylgramine (DBG)
  • Structure: Lacks the 2-position bromine and features a dimethylamino group instead of methyl at the 1-position.
  • Activity : Exhibits antifouling activity but is less potent than 2,5,6-Tribromo-1-methylgramine. In rat aorta studies, DBG reduced cytosolic Ca²⁺ levels ([Ca²⁺]ᵢ) but required higher concentrations to achieve effects comparable to this compound .
  • Mechanism : Both compounds inhibit Ca²⁺ entry in smooth muscle cells, but the additional bromine at the 2-position in this compound enhances receptor binding affinity .
N-Oxide Analogue
  • A derivative of this compound identified in the ascidian Botrylloides niger, but its bioactivity remains uncharacterized .

Efficacy Against Benchmark Antifouling Agents

Comparative studies with traditional antifouling agents highlight superior performance:

Compound EC₅₀ (Balanus)* Toxicity (Artemia salina) Environmental Safety
This compound 0.05 mg/mL Non-toxic High
TBTO 0.30 mg/mL Lethal at 0.05 mg/mL Low (bioaccumulative)
Copper Sulfate 0.10 mg/mL Moderate toxicity Moderate

*Data derived from laboratory assays using barnacle larvae .

Natural Brominated Antifouling Compounds

This compound belongs to a broader class of brominated marine alkaloids with antifouling properties. Key comparisons include:

  • Ceratinamine (sponge-derived): Features a brominated pyrrole structure but lacks the indole scaffold. Shows moderate activity against barnacles but higher toxicity .
  • Furanones (algae-derived): Target bacterial quorum sensing rather than larval settlement, making them complementary but mechanistically distinct .
  • 4,5-Dibromopyrrole-2-carbamide (sponge-derived): Effective against bacterial biofilms but less potent against macrofouling organisms like barnacles .

Mechanistic Insights

This compound disrupts Ca²⁺ homeostasis in fouling organisms via two pathways:

Ryanodine Receptor Inhibition: Blocks Ca²⁺ release from sarcoplasmic reticulum stores .

Voltage-Gated Ca²⁺ Channel Antagonism : Reduces extracellular Ca²⁺ influx, critical for muscle contraction and larval metamorphosis . In contrast, TBTO and copper sulfate rely on broad-spectrum toxicity, damaging DNA and proteins indiscriminately .

Preparation Methods

Collection and Identification of Source Organism

TBG was first isolated from the marine bryozoan Zoobotryon pellucidum, a colonial invertebrate found in temperate coastal waters. Specimens are typically collected via dredging or manual harvesting from submerged surfaces such as ship hulls or aquaculture structures. Taxonomic identification is critical, as misidentification could lead to inconsistencies in compound yield or activity.

Solvent Extraction and Bioassay-Guided Isolation

The crude extract of Z. pellucidum is obtained using organic solvents such as methanol or ethanol, which effectively dissolve polar secondary metabolites. Sequential partitioning with solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate) separates TBG from lipids and other non-target compounds. Bioassay-guided fractionation using larvae of the barnacle Balanus amphitrite or blue mussel Mytilus edulis ensures that only fractions with antifouling activity are advanced.

Chromatographic purification, often employing silica gel or Sephadex LH-20 columns, yields TBG in its pure form. The final compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming a molecular formula of C10_{10}H10_{10}Br3_3N2_2.

Structural Elucidation and Key Features

TBG’s structure comprises an indole backbone substituted with bromine atoms at positions 2, 5, and 6, and a methyl group at the 1-position (Figure 1). Key spectral data include:

  • 1^1H NMR (CDCl3_3) : δ 3.85 (s, 3H, N-CH3_3), 6.95–7.45 (m, 3H, aromatic H).

  • 13^{13}C NMR : Signals at δ 115–135 ppm correspond to brominated aromatic carbons.

  • HRMS : [M+H]+^+ at m/z 412.832 (calculated for C10_{10}H10_{10}Br3_3N2_2).

The extensive bromination is critical for bioactivity, enhancing electrophilicity and interactions with larval settlement receptors.

Synthetic Approaches and Challenges

Attempts at Direct Synthesis

CompoundSubstitution PatternYield (%)Antifouling Activity (vs. Cu2_2O)
3-Methoxypropyl5,6-Cl, 1-CH3_3531.8×
3-Ethoxypropyl5,6-Cl, 1-CH3_3482.1×
3-Butoxypropyl5,6-Cl, 1-CH3_3321.5×

Bioactivity and Environmental Relevance

TBG inhibits barnacle (B. amphitrite) and mussel (M. edulis) larval settlement at concentrations as low as 0.1 µg/mL, outperforming bis-(n-butyltin)oxide (TBTO) by sixfold in efficacy while exhibiting lower toxicity. Its mechanism likely involves disruption of larval adhesion proteins or neurotransmitter systems. Unlike organotin compounds, TBG degrades rapidly in seawater, minimizing ecological persistence .

Q & A

Basic: What are the primary natural sources and bioactivity profiles of TBG?

TBG is a brominated alkaloid primarily isolated from marine bryozoans, such as Zoobotryon pellucidum, where it functions as a natural antifouling agent to deter larval settlement and biofilm formation . Its bioactivity includes inhibition of calcium-dependent smooth muscle contraction in rat aortic tissues (observed at concentrations of 10–50 μM) and suppression of cytosolic Ca²⁺ levels in high-K⁺-induced contractions . Methodologically, bioactivity is typically confirmed via in vitro assays (e.g., barnacle larval settlement inhibition tests) and electrophysiological measurements of muscle tension .

Basic: What analytical techniques are used to characterize TBG’s structure and purity?

Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D COSY for bromine substitution patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₉Br₃N₂) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards listed in chemical catalogs (e.g., Kanto Reagents’ environmental analysis-grade compounds) . For crystallographic validation, single-crystal X-ray diffraction is recommended, though no TBG-specific data is publicly available .

Advanced: How does TBG modulate calcium signaling in smooth muscle cells, and what contradictions exist in mechanistic studies?

TBG reduces high-K⁺-induced cytosolic Ca²⁺ levels ([Ca²⁺]ᵢ) in rat aortic smooth muscle by ~40–60%, suggesting blockade of voltage-gated Ca²⁺ channels (VGCCs) or sarcoplasmic reticulum (SR) Ca²⁺ release . However, conflicting data arise when comparing in vitro (isolated tissue) and in vivo models: TBG’s efficacy in synthetic polymer coatings (e.g., acrylic monomers) shows reduced bioactivity due to solubility limitations, implying microenvironment-dependent mechanisms . Researchers must reconcile these discrepancies by standardizing experimental models (e.g., using Ca²⁺-sensitive fluorescent dyes in both cell-free and tissue systems).

Advanced: What synthetic challenges arise in scaling TBG production for controlled-release antifouling coatings?

TBG’s synthesis involves Zn-catalyzed conversion to indole derivatives (e.g., NPI) for integration into acrylic polymers, but stereochemical instability at high temperatures (>60°C) and bromine loss during polymerization are major hurdles . Optimized protocols include low-temperature radical polymerization (≤40°C) and encapsulation in amphiphilic matrices to preserve bioactivity. Analytical validation via gel permeation chromatography (GPC) and energy-dispersive X-ray spectroscopy (EDS) ensures bromine retention .

Advanced: How do ecological interactions influence TBG’s antifouling efficacy across marine species?

TBG’s activity varies by species: it inhibits barnacle (Balanus amphitrite) settlement at IC₅₀ = 1.2 μg/mL but shows reduced efficacy against algal biofilm-forming diatoms (e.g., Navicula spp.), likely due to differences in cell membrane permeability . Researchers should employ multi-species biofilm assays and confocal microscopy to quantify species-specific responses. Contradictions in field vs. lab studies (e.g., rapid biodegradation in seawater) highlight the need for environmental fate analyses using LC-MS/MS .

Methodological: What protocols ensure reproducibility in TBG isolation from marine sources?

Extraction : Lyophilize bryozoan biomass, then perform sequential solvent extraction (hexane → ethyl acetate → methanol) to isolate nonpolar brominated alkaloids .

Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Bioactivity Tracking : Validate fractions via brine shrimp lethality assays or barnacle larval settlement inhibition tests .

Methodological: How should researchers address discrepancies in TBG’s reported bioactivity thresholds?

Discrepancies (e.g., IC₅₀ values ranging from 1.2 to 15 μg/mL) may stem from:

  • Source variability : Geographic differences in bryozoan populations alter TBG content .
  • Assay conditions : Salinity, pH, and temperature affect larval viability in antifouling tests .
  • Compound stability : TBG degrades under UV light; use amber vials and inert atmospheres during storage .
    Standardize protocols by referencing the OECD Guidelines for Testing Chemicals (No. 121, Marine Sediment Toxicity) and including positive controls (e.g., copper sulfate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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